Cas no 721970-37-2 (N-Methyl Moxifloxacin)

N-Methyl Moxifloxacin 化学的及び物理的性質
名前と識別子
-
- N-methyl moxifloxacin hydrochloride
- 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinolinecarboxylic acid
- 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-2-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- N-METHYL MOXIFLOXACIN HCL
- 7-[(4As,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-
- N-Methyl Moxifloxacin
- CS-0165606
- 1-Methylmoxifloxacin
- MOXIFLOXACIN HYDROCHLORIDE IMPURITY F [EP IMPURITY]
- L6A9I06SUK
- DTXSID501101197
- Moxifloxacin hydrochloride impurity F [EP]
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-1-methyl-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-methyl-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
- 721970-37-2
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo(3,4-b)pyridin-6(2H)-yl)-4-oxo-3-quinolinecarboxylic acid
- SCHEMBL14749181
- UNII-L6A9I06SUK
- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (Moxifloxacin Impurity)
-
- MDL: MFCD30343889
- インチ: 1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17-;/m0./s1
- InChIKey: SOXNUCVGASNEEU-XHXSRVRCSA-N
- ほほえんだ: Cl.FC1=CC2C(C(C(=O)O)=CN(C=2C(=C1N1C[C@H]2[C@@H](CCCN2C)C1)OC)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 415.19073448g/mol
- どういたいしつりょう: 415.19073448g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.3
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-Methyl Moxifloxacin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
N-Methyl Moxifloxacin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM553742-300mg |
N-Methyl Moxifloxacin |
721970-37-2 | 95% | 300mg |
$646 | 2023-01-02 | |
eNovation Chemicals LLC | Y0995973-100mg |
1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
721970-37-2 | 95% | 100mg |
$700 | 2024-08-02 | |
TRC | M221824-100mg |
N-Methyl Moxifloxacin |
721970-37-2 | 100mg |
$ 184.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y0995973-100mg |
1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
721970-37-2 | 95% | 100mg |
$2000 | 2025-02-24 | |
TRC | M221824-50mg |
N-Methyl Moxifloxacin |
721970-37-2 | 50mg |
$ 115.00 | 2023-09-07 | ||
A2B Chem LLC | AH21566-100mg |
N-Methyl moxifloxacin hcl |
721970-37-2 | 98% | 100mg |
$888.00 | 2024-04-19 | |
Chemenu | CM553742-250mg |
N-Methyl Moxifloxacin |
721970-37-2 | 95% | 250mg |
$558 | 2024-07-24 | |
Aaron | AR00FHM2-500mg |
N-Methyl Moxifloxacin Hydrochloride |
721970-37-2 | 95% | 500mg |
$987.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y0995973-100mg |
1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
721970-37-2 | 95% | 100mg |
$2000 | 2025-02-27 | |
TRC | M221824-10mg |
N-Methyl Moxifloxacin |
721970-37-2 | 10mg |
$ 52.00 | 2023-09-07 |
N-Methyl Moxifloxacin 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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6. Book reviews
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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N-Methyl Moxifloxacinに関する追加情報
Professional Introduction to N-Methyl Moxifloxacin (CAS No. 721970-37-2)
N-Methyl Moxifloxacin, with the chemical formula C21H22FN3O6 and CAS number 721970-37-2, is a significant derivative of the well-known fluoroquinolone antibiotic, moxifloxacin. This compound has garnered considerable attention in the field of pharmaceutical chemistry due to its unique pharmacological properties and potential therapeutic applications. The introduction of a methyl group at the N-position of moxifloxacin not only modifies its chemical structure but also imparts distinct biological activities that make it a subject of extensive research and development.
The synthesis of N-Methyl Moxifloxacin involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of moxifloxacin at the N-position, which is achieved through nucleophilic substitution reactions. These reactions are often catalyzed by transition metal complexes or organic bases, depending on the specific synthetic route employed. The choice of catalyst and solvent can significantly influence the yield and purity of the final product, making optimization a critical step in the synthesis process.
In recent years, N-Methyl Moxifloxacin has been studied for its potential as an antimicrobial agent with enhanced efficacy against certain resistant bacterial strains. Research has shown that this derivative exhibits improved binding affinity to bacterial topoisomerases, which are essential enzymes for DNA replication and transcription. By inhibiting these enzymes, N-Methyl Moxifloxacin effectively disrupts bacterial cell division and leads to cell death. This mechanism of action makes it particularly effective against multidrug-resistant bacteria, which pose a significant challenge in clinical settings.
One of the most compelling aspects of N-Methyl Moxifloxacin is its potential to overcome existing limitations associated with fluoroquinolones. Traditional fluoroquinolones have been associated with side effects such as musculoskeletal toxicity and central nervous system disturbances. Studies on N-Methyl Moxifloxacin suggest that these side effects may be mitigated or reduced due to alterations in its pharmacokinetic profile. This has opened up new avenues for developing safer and more effective antibiotics that can be used in a broader range of clinical scenarios.
The pharmacokinetic properties of N-Methyl Moxifloxacin have been extensively evaluated in preclinical studies. These studies have demonstrated that the compound exhibits prolonged half-life and improved bioavailability compared to its parent compound, moxifloxacin. This extended duration of action could potentially reduce the frequency of dosing, making it more convenient for patients and improving compliance with treatment regimens. Additionally, the compound's ability to distribute widely throughout various tissues and fluids suggests that it may be effective in treating infections in both localized and systemic settings.
Recent advances in computational chemistry have also played a crucial role in understanding the structure-activity relationships (SAR) of N-Methyl Moxifloxacin. Molecular modeling studies have helped researchers identify key structural features that contribute to its antimicrobial activity. These insights have guided the design of novel derivatives with enhanced properties, such as improved solubility or reduced toxicity. By leveraging computational tools, scientists can accelerate the discovery process and identify promising candidates for further development.
The clinical potential of N-Methyl Moxifloxacin has not gone unnoticed by pharmaceutical companies, which have invested heavily in its development as a novel therapeutic agent. Several clinical trials are currently underway to evaluate its efficacy and safety in treating various infections caused by resistant bacteria. Preliminary results from these trials are promising, suggesting that N-Methyl Moxifloxacin could become a valuable addition to the armamentarium of antibiotics used to combat multidrug-resistant infections.
In conclusion, N-Methyl Moxifloxacin (CAS No. 721970-37-2) represents a significant advancement in antibiotic development due to its unique pharmacological properties and potential therapeutic applications. Its enhanced efficacy against resistant bacterial strains, improved pharmacokinetic profile, and reduced side effects make it an attractive candidate for treating a wide range of infections. As research continues to uncover new insights into its mechanism of action and optimize its synthetic pathways, N-Methyl Moxifloxacin is poised to play a crucial role in addressing the growing challenge of antibiotic resistance.
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